ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, an iodinated pyrimidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Iodination of Pyrimidine: The iodination of the pyrimidine ring is usually achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Coupling Reaction: The iodinated pyrimidine is then coupled with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the pyrazole ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water or acetone).
Major Products
Substitution: Substituted pyrimidine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated pyrimidine ring and pyrazole moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(5-bromopyrimidin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 1-(5-chloropyrimidin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 1-(5-fluoropyrimidin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Properties
IUPAC Name |
ethyl 1-(5-iodopyrimidin-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN4O2/c1-2-17-9(16)7-3-14-15(6-7)10-12-4-8(11)5-13-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKRYUOGAUYTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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